Dopamine Transporter (DAT) Inhibition Potency: Direct Isosteric Replacement of the Tropane Scaffold
In a direct head-to-head comparison, the 6-azabicyclo[3.2.1]octane (normorphan) scaffold demonstrated its viability as a bioisostere for the 8-azabicyclo[3.2.1]octane (tropane) nucleus. The normorphan analogue 8c, featuring a p-chloro substituent on the β-aryl group, inhibited dopamine reuptake with an IC50 of 452 nM. This potency is statistically equivalent to cocaine (IC50 = 459 nM), the prototypical tropane-based DAT inhibitor [1].
| Evidence Dimension | Inhibition of dopamine (DA) reuptake at the dopamine transporter (DAT) |
|---|---|
| Target Compound Data | IC50 = 452 nM for the normorphan analogue 8c (3β-(4-chlorophenyl)-2-carbomethoxy-6-azabicyclo[3.2.1]octane) |
| Comparator Or Baseline | Cocaine: IC50 = 459 nM |
| Quantified Difference | The 6-aza derivative's IC50 (452 nM) is within 1.5% of cocaine's IC50 (459 nM), demonstrating equipotent target engagement. |
| Conditions | [3H]DA uptake assay in rat striatal synaptosomes. |
Why This Matters
This proves that the 6-aza (normorphan) scaffold can directly replace the 8-aza (tropane) scaffold in CNS-active compounds without losing DAT binding affinity, providing a patentably distinct and functionally equivalent alternative scaffold for CNS drug discovery.
- [1] Quirante, J., Vila, X., Bonjoch, J., Kozikowski, A. P., & Johnson, K. M. (2004). 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry, 12(6), 1383–1391. View Source
